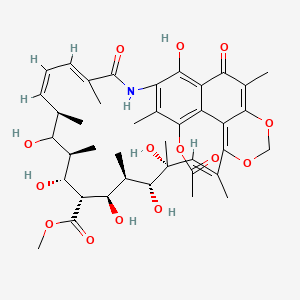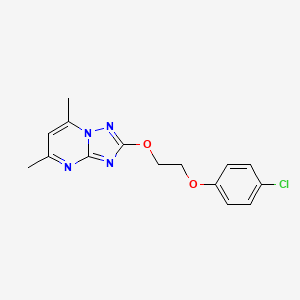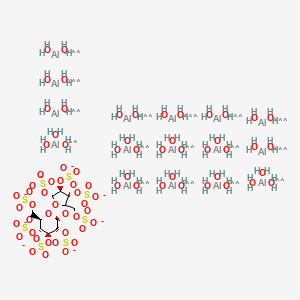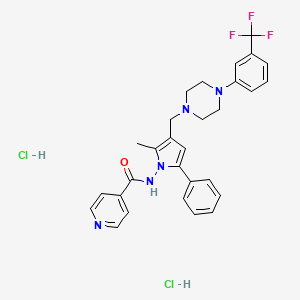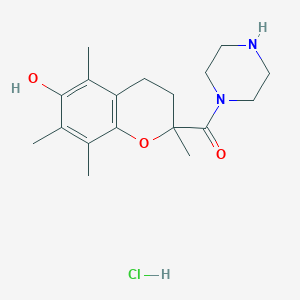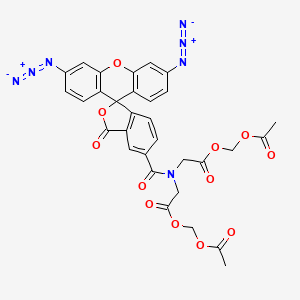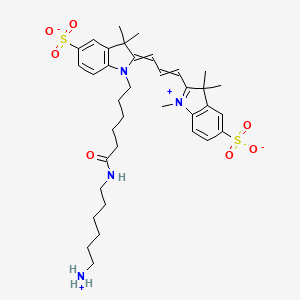
TAI-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-(4-Methoxyphenoxy)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide” is a complex organic compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Antifungal Applications : A study by Jafar et al. (2017) reported the antifungal effect of certain compounds, including 4-methoxy derivatives, against fungi like Aspergillus terreus and Aspergillus niger. These compounds have potential as antifungal agents.
Cancer Treatment : Pişkin et al. (2020) conducted research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base. They found these compounds to be potential photosensitizers for the treatment of cancer in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) performed molecular docking and quantum chemical calculations on 4-methoxy derivatives. They focused on the biological effects based on molecular docking results, suggesting applications in designing molecules for specific biological targets (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Antiangiogenic Properties : A study by Jafar and Hussein (2021) explored the antiangiogenic effects of synthetic compounds derived from 4-methoxy derivatives. These compounds showed potential as antiangiogenic agents, useful in treating diseases like cancer (Jafar & Hussein, 2021).
Fluorescence Switching in Organic Molecules : Kundu et al. (2019) investigated triphenylamine–benzothiazole derivatives for their temperature-controlled fluorescence switching properties. This research has implications for the development of fluorescence-based sensors and devices (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).
Corrosion Inhibition : Farahati et al. (2019) studied thiazoles as corrosion inhibitors of copper. They found that certain thiazole derivatives are effective in preventing copper corrosion, suggesting applications in material science and engineering (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Mécanisme D'action
Orientations Futures
Thiazole derivatives, including “N-(4-(4-(4-Methoxyphenoxy)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide”, hold promise for future research due to their wide range of biological activities . Further studies could focus on elucidating the specific mechanisms of action, optimizing the synthesis methods, and evaluating the safety and efficacy of these compounds in preclinical and clinical settings.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Formation du cycle thiazole : Ceci est généralement réalisé par une réaction de cyclisation impliquant un thioamide et une halocétone.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions de substitution pour obtenir la structure chimique désirée.
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.
Substitution : Divers composés halogénés et nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits
Applications de la recherche scientifique
Mécanisme d'action
Comparaison Avec Des Composés Similaires
Composés similaires
Taxanes : Ces composés ciblent également le fuseau mitotique mais ont des cibles moléculaires et des mécanismes d'action différents.
Alcaloides de la Vinca : Comme les taxanes, ces composés interfèrent avec la dynamique des microtubules mais ont des profils de toxicité différents.
Unicité de TAI-1
Propriétés
IUPAC Name |
N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNNDUZYMXBCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
